2,6-Diphenylpiperidin-4-one hydrochloride

Vue d'ensemble

Description

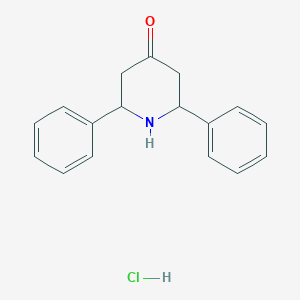

2,6-Diphenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C17H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 2,6-Diphenylpiperidin-4-one hydrochloride typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. One common method includes the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one with aromatic aldehydes and ammonium acetate to yield a series of 2,6-diaryl-2,3-dihydro-1H-pyridin-4-one derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

2,6-Diphenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted piperidines and piperidinones .

Applications De Recherche Scientifique

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2,6-Diphenylpiperidin-4-one hydrochloride exhibit significant analgesic and anti-inflammatory activities. These compounds are being explored as potential therapeutic agents for pain management and inflammation-related conditions. A notable study demonstrated that certain derivatives effectively reduced pain responses in animal models, suggesting their utility in clinical applications.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 2,6-Diphenylpiperidin-4-one derivatives. A series of compounds designed based on this scaffold showed promising results against hematological cancers. For instance, compounds synthesized from this core structure exhibited cytotoxic effects on multiple myeloma and leukemia cell lines, with molecular docking studies confirming their binding affinity to key proteins involved in cancer progression .

Corrosion Inhibition

Corrosion Resistance in Mild Steel

This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Experimental results indicated that the compound's inhibitory efficiency increased with concentration but decreased with rising temperatures. Potentiodynamic polarization studies revealed a mixed inhibition mechanism, suggesting that this compound can form protective films on metal surfaces .

| Parameter | Observation |

|---|---|

| Inhibitor Concentration | Higher concentrations yield better inhibition |

| Temperature Effect | Increased temperature reduces inhibition efficiency |

| Mechanism | Mixed inhibition; adsorption follows Langmuir isotherm |

Chemical Synthesis and Applications

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an important building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—facilitates the synthesis of novel derivatives with potentially enhanced biological activities.

Ligand Formation in Coordination Chemistry

The nitrogen atom within the piperidine ring allows this compound to act as a ligand in coordination chemistry. Research has shown its application in forming palladium complexes, which are valuable in catalysis and other industrial applications.

Case Studies and Research Findings

-

Pain Management Study

- Objective: Evaluate analgesic properties of derivatives.

- Method: Animal model testing.

- Findings: Significant reduction in pain response compared to control groups.

- Anticancer Evaluation

- Corrosion Inhibition Analysis

Mécanisme D'action

The mechanism of action of 2,6-Diphenylpiperidin-4-one hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .

Comparaison Avec Des Composés Similaires

2,6-Diphenylpiperidin-4-one hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,3-dimethyl-2,6-diphenylpiperidin-4-one oxime, 3,3-dimethyl-2,6-diphenylpiperidin-4-one oxime, and 3-isopropyl-2,6-diphenylpiperidin-4-one oxime . These compounds share a similar piperidine backbone but differ in their substituents, which can significantly affect their chemical reactivity and biological activity .

Activité Biologique

Overview

2,6-Diphenylpiperidin-4-one hydrochloride is a synthetic compound belonging to the piperidinone class, characterized by its molecular formula . This compound has garnered attention in various fields, particularly for its potential biological activities, including anti-cancer properties, interactions with microbial proteins, and applications in corrosion inhibition.

Target Interactions

Research indicates that this compound may interact with specific proteins associated with diseases such as peptic ulcers caused by Helicobacter pylori. The compound's nitrogen atom and carbonyl functional group are crucial for its biological activity, allowing it to participate in various chemical reactions that influence its efficacy against biological targets.

Biological Effects

Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidin-4-one have demonstrated the ability to induce apoptosis in myeloma and leukemia cell lines by upregulating pro-apoptotic genes such as p53 and Bax . Molecular docking studies further support these findings, indicating strong binding affinities to target proteins involved in cancer progression .

Anti-Cancer Activity

A series of studies focused on the anti-cancer potential of piperidin-4-one derivatives have revealed promising results. Notably:

- Cytotoxicity : Compounds derived from 2,6-diphenylpiperidin-4-one showed significant cytotoxicity against multiple hematological cancer cell lines.

- Gene Expression : Treatment with these compounds increased the expression of apoptosis-related genes, suggesting a mechanism for their anti-cancer effects.

- Molecular Docking : Computational analyses confirmed that these compounds can effectively bind to key proteins involved in cancer cell survival and proliferation .

Inhibition of Helicobacter pylori

The compound's potential as an inhibitor of Helicobacter pylori has also been explored. Similar piperidine derivatives have been documented to exhibit inhibitory effects on the growth of this bacterium, which is a major contributor to peptic ulcer disease. The effectiveness appears to depend on the structural features of the compounds and their ability to interact with bacterial proteins.

Comparative Analysis

A comparative study of this compound with other piperidinone derivatives reveals distinct differences in biological activity:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anti-cancer, antibacterial | Induces apoptosis in cancer cell lines |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Anti-cancer | Effective against myeloma and leukemia |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Cytotoxic | Strong binding to cancer-related proteins |

Case Studies

- Study on Cytotoxic Effects : A study involving the synthesis and evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives reported significant cytotoxicity against multiple cancer lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Molecular Docking Analysis : In another investigation, molecular docking simulations indicated that various piperidinone derivatives could effectively bind to target proteins implicated in cancer. This supports their potential as therapeutic agents .

Propriétés

IUPAC Name |

2,6-diphenylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUVTRXIDOSUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.